7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction using a chlorinated aromatic compound.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinazolinone core or the aromatic ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds of this class are often studied for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Medicine
In medicine, quinazolinone derivatives are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, such compounds might be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-quinazolin-4(3H)-one
- 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-quinazolin-6(5H)-one
Uniqueness
The uniqueness of 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern and the presence of the hydroxyethyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-3-1-14(2-4-16)15-11-18-17(19(27)12-15)13-22-20(23-18)25-7-5-24(6-8-25)9-10-26/h1-4,13,15,26H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAXMMSWTNUMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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